Cas no 115439-61-7 (11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)-)

11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)- structure
115439-61-7 structure
Productnaam:11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)-
CAS-nummer:115439-61-7
MF:C18H12BrN3O2S
MW:414.27578163147
CID:179164

11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)- Chemische en fysische eigenschappen

Naam en identificatie

    • 11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)-
    • 11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)
    • (+)-(6S,8S)-Discorhabdin B
    • (+)-Discorhabdin B
    • 11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, [8S-(8a,13aa)]-
    • Discorhabdin B
    • Discorhabdine B
    • (3S,10S)-5-bromo-9-thia-11,15,20-triazahexacyclo[12.6.1.13,10.02,12.03,8.017,21]docosa-1(20),2(12),4,7,14(21),16-hexaene-6,13-dione
    • (8S,10S)-5′-Bromo-2′,8β-epithio-2,3,5,6,7,8-hexahydrospiro[pyrrolo[4,3,2-de][1,7]phenanthroline-10(9H),1′-[2,5]cyclohexadiene]-4′,6-dione
    • (8S,10S)-8β,2′-Thio-5′-bromo-2,3,5,6,7,8-hexahydrospiro[pyrrolo[4,3,2-de][1,7]phenanthroline-10(9H),1′-[2,5]cyclohexadiene]-4′,6-dione
    • (8S,13aS)-12-Bromo-3,5,7,8-tetrahydro-11H-8,13a-methanopyrrolo[4′,3′,2′:4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione
    • Inchi: 1S/C18H12BrN3O2S/c19-8-4-18-5-11(25-10(18)3-9(8)23)22-16-13(18)14-12-7(1-2-20-14)6-21-15(12)17(16)24/h3-4,6,11,21-22H,1-2,5H2/t11-,18-/m0/s1
    • InChI-sleutel: SVKKMXJIWIOCJC-VOJFVSQTSA-N
    • LACHT: S1C2=CC(=O)C(Br)=C[C@@]32C[C@@]1([H])NC1C(=O)C2NC=C4C=2C(C=13)=NCC4

Berekende eigenschappen

  • Exacte massa: 412.98346
  • Monoisotopische massa: 412.983
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 0
  • Complexiteit: 889
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.198
  • Topologisch pooloppervlak: 99.6A^2

Experimentele eigenschappen

  • Dichtheid: 2.15±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Kookpunt: 749.7±60.0 °C(Predicted)
  • PSA: 74.32
  • pka: 14.83±0.40(Predicted)

Artikelen aanbevelen

Aanbevolen leveranciers
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd